molecular formula C7H5Br3 B1615943 3,4,5-Tribromotoluene CAS No. 73557-59-2

3,4,5-Tribromotoluene

Cat. No.: B1615943
CAS No.: 73557-59-2
M. Wt: 328.83 g/mol
InChI Key: WXXWZBRTZPAFSP-UHFFFAOYSA-N
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Description

3,4,5-Tribromotoluene is an organic compound with the molecular formula C₇H₅Br₃ It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Tribromotoluene can be synthesized through the bromination of toluene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of 3,4,5-tribromobenzoic acid or 3,4,5-tribromobenzaldehyde.

    Reduction: Formation of toluene or partially reduced bromotoluenes.

Scientific Research Applications

3,4,5-Tribromotoluene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-tribromotoluene involves its interaction with various molecular targets. The bromine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can further interact with biological or chemical systems.

Comparison with Similar Compounds

    Monobromotoluene: Contains one bromine atom on the benzene ring.

    Dibromotoluene: Contains two bromine atoms on the benzene ring.

    Tetrabromotoluene: Contains four bromine atoms on the benzene ring.

Comparison: 3,4,5-Tribromotoluene is unique due to the specific positioning of the three bromine atoms, which imparts distinct chemical properties compared to its mono-, di-, and tetrabrominated counterparts. The presence of three bromine atoms increases the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,2,3-tribromo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXWZBRTZPAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275084
Record name 3,4,5-Tribromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73557-59-2
Record name 1,2,3-Tribromo-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73557-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Tribromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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